1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine
CAS No.:
Cat. No.: VC14631487
Molecular Formula: C13H26N2O2S
Molecular Weight: 274.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H26N2O2S |
|---|---|
| Molecular Weight | 274.43 g/mol |
| IUPAC Name | 1-ethylsulfonyl-4-(4-methylcyclohexyl)piperazine |
| Standard InChI | InChI=1S/C13H26N2O2S/c1-3-18(16,17)15-10-8-14(9-11-15)13-6-4-12(2)5-7-13/h12-13H,3-11H2,1-2H3 |
| Standard InChI Key | PVZHQVIWUPXBBB-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)N1CCN(CC1)C2CCC(CC2)C |
Introduction
Chemical Structure and Molecular Properties
The compound’s molecular formula is C₁₃H₂₆N₂O₂S, with a molecular weight of 274.43 g/mol . Its IUPAC name, 1-ethylsulfonyl-4-(4-methylcyclohexyl)piperazine, reflects the substitution pattern on the piperazine core. Key structural features include:
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Piperazine ring: A six-membered diamine ring providing sites for electrophilic and nucleophilic reactions.
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Ethylsulfonyl group (-SO₂C₂H₅): An electron-withdrawing moiety influencing reactivity and solubility.
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4-Methylcyclohexyl group: A bulky alicyclic substituent enhancing lipophilicity and steric effects.
Table 1: Molecular Properties
The crystal structure remains uncharacterized, but analogous piperazine derivatives exhibit chair conformations for the cyclohexyl group and planar piperazine rings.
Synthesis and Manufacturing
Synthesis typically involves multi-step reactions starting from piperazine precursors. A common route includes:
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Sulfonylation: Reacting piperazine with ethylsulfonyl chloride to introduce the sulfonyl group.
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Alkylation: Attaching the 4-methylcyclohexyl moiety via nucleophilic substitution or reductive amination .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Piperazine + Ethylsulfonyl chloride, THF, 0–5°C | 75% | |
| 2 | 4-Methylcyclohexylamine, LiAlH₄, reflux | 60% |
Alternative methods utilize DABCO (1,4-diazabicyclo[2.2.2]octane) cleavage strategies, where quaternary ammonium intermediates are treated with nucleophiles to yield substituted piperazines .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its sulfonamide and secondary amine groups:
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Sulfonamide group: Participates in hydrolysis under acidic or basic conditions, yielding sulfonic acids.
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Piperazine nitrogen: Undergoes alkylation, acylation, or coordination with metal ions .
Key Reactions:
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Nucleophilic Substitution: The secondary amine reacts with alkyl halides to form tertiary amines.
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Oxidation: The ethylsulfonyl group is resistant to further oxidation, enhancing stability.
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Complexation: Piperazine derivatives often form complexes with transition metals, useful in catalysis .
Spectroscopic data for related compounds (e.g., 1-(ethylsulfonyl)-4-(4-(methylthio)benzyl)piperazine oxalate) reveal ¹H NMR peaks at δ 1.2–3.5 ppm for aliphatic protons and δ 7.3–7.5 ppm for aromatic systems .
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